molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

货号 B046924
CAS 编号: 28797-61-7
分子量: 351.4 g/mol
InChI 键: RMHMFHUVIITRHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pirenzepine analogs, involving structural modifications such as replacing the piperazine ring with cyclohexanediamine or perhydroquinoxaline units, have been synthesized to explore the role of the piperazine ring in muscarinic receptor interaction. These modifications aimed at investigating selectivity towards muscarinic M(1) versus M(2) receptors, revealing insights into the structural importance of pirenzepine's components in receptor affinity and selectivity (Minarini et al., 2008).

Molecular Structure Analysis

The conformational analysis of pirenzepine has been thoroughly investigated through X-ray crystallography, molecular mechanics, and quantum mechanical calculations. These studies have confirmed the minimum energy conformations of pirenzepine and provided a basis for understanding its selective receptor binding properties. The spatial arrangement derived from these analyses aligns with the structural requirements for interaction with muscarinic receptors, explaining pirenzepine's selectivity within the muscarinic system without central effects (Trummlitz et al., 1984).

Chemical Reactions and Properties

Pirenzepine's interaction with calf thymus DNA has been characterized through biophysical techniques and molecular modelling, revealing a groove-binding mode stabilized by hydrophobic interactions and hydrogen bonding. These interactions provide insights into the chemical behavior of pirenzepine in biological systems and its potential effects on gene expression through drug-DNA binding dynamics (Rahman et al., 2017).

Physical Properties Analysis

The physicochemical properties of pirenzepine, such as its inability to pass the blood-brain barrier and activate unspecific psychotropic receptors, are attributed to its inherent characteristics. These properties are crucial for understanding pirenzepine's pharmacokinetic and pharmacodynamic behavior, including its specific antimuscarinic activity and lack of central nervous system effects (Eberlein et al., 1977).

Chemical Properties Analysis

The unique binding properties of pirenzepine to muscarinic receptors, evidenced by its selective inhibition of gastric acid secretion and differentiated binding affinities across various tissues, underscore its distinct chemical profile. This profile facilitates the selective antimuscarinic action of pirenzepine, distinguishing it from classical antimuscarinic drugs and highlighting its relevance in targeted therapeutic applications (Birdsall et al., 1980).

科学研究应用

1. Treatment of Gastric and Duodenal Ulcers

  • Application Summary : Pirenzepine is a well-established parasympatholytic drug, which has been in clinical use since the late 1970s . It is best known for its long history as an inhibitor of gastric acid secretion and gastric motility in the treatment of gastric and duodenal ulcers .
  • Methods of Application : Pirenzepine is a ‘selective’ antimuscarinic agent which inhibits gastric acid secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular and urinary functions .
  • Results or Outcomes : Extensive controlled trials utilising endoscopy in outpatients with duodenal ulcers indicate that patient response to pirenzepine is dose related. Doses of 100 to 150 mg/day are superior to placebo in promoting duodenal ulcer healing and in diminishing day and night pain and supplementary antacid consumption .

2. Controlling Myopia Progression in Children

  • Application Summary : Besides its classical applications, pirenzepine is effective for controlling myopia progression in children .

3. Treatment of Peripheral Neuropathy

  • Application Summary : Pirenzepine is currently undergoing a phase II clinical trial for the treatment of peripheral neuropathy .

4. Treatment of Peptic Ulcers

  • Application Summary : Pirenzepine is used in the treatment of peptic ulcers, as it reduces gastric acid secretion and reduces muscle spasm .
  • Methods of Application : Pirenzepine is an antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function . It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence .
  • Results or Outcomes : It is generally well tolerated by patients .

5. Prevention of Nausea, Vomiting, and Motion Sickness

  • Application Summary : Pirenzepine may also be used to prevent nausea, vomiting, and motion sickness .

6. Topical Pain Treatment

  • Application Summary : Pirenzepine has potential as a topical pain treatment .

4. Treatment of Peptic Ulcers

  • Application Summary : Pirenzepine is used in the treatment of peptic ulcers, as it reduces gastric acid secretion and reduces muscle spasm .
  • Methods of Application : Pirenzepine is an antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function . It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence .
  • Results or Outcomes : It is generally well tolerated by patients .

5. Prevention of Nausea, Vomiting, and Motion Sickness

  • Application Summary : Pirenzepine may also be used to prevent nausea, vomiting, and motion sickness .

6. Topical Pain Treatment

  • Application Summary : Pirenzepine has potential as a topical pain treatment .

属性

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-01 g/L
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins.
Record name Pirenzepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pirenzepine

CAS RN

28797-61-7
Record name Pirenzepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28797-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenzepine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenzepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenzepine
Reactant of Route 2
Reactant of Route 2
Pirenzepine
Reactant of Route 3
Reactant of Route 3
Pirenzepine
Reactant of Route 4
Reactant of Route 4
Pirenzepine
Reactant of Route 5
Pirenzepine
Reactant of Route 6
Pirenzepine

Citations

For This Compound
17,400
Citations
…, GD Novack, US Pirenzepine Study Group - Archives of …, 2004 - jamanetwork.com
… safety and tolerability of pirenzepine solutionin adults 19 and pirenzepine ophthalmic gelin … to evaluate the safety and efficacyof pirenzepine ophthalmic gel in slowing the progression of …
Number of citations: 191 jamanetwork.com
AA Carmine, RN Brogden - Drugs, 1985 - Springer
… In general, pirenzepine 100 to 150 mg/day significantly … /day of pirenzepine and in 70 to 90% of patients taking pirenzepine 100 … , were usually decreased in pirenzepine-treated patients …
Number of citations: 145 link.springer.com
…, K Zadnik, US Pirenzepine Study Group - Journal of American …, 2008 - Elsevier
… Eighty-four patients elected to continue for a second year (pirenzepine = 53, placebo = 31). … pirenzepine group and 0.99 D for the placebo group (p = 0.008). Thirteen (11%) pirenzepine …
Number of citations: 253 www.sciencedirect.com
R Hammer, CP Berrie, NJM Birdsall, ASV Burgen… - Nature, 1980 - nature.com
… equally be the explanation for the subtypes detected by pirenzepine, but we cannot yet exclude the possibility that pirenzepine senses small intrinsic differences in receptor structure. …
Number of citations: 642 www.nature.com
…, RS Crockett, Asian Pirenzepine Study Group - Ophthalmology, 2005 - Elsevier
… expected to be greater than that seen with pirenzepine ophthalmic gel 2% in the present study. The apparent ability of chronic pirenzepine treatment to delay the development of myopia …
Number of citations: 263 www.sciencedirect.com
RFE Pedretti, E Colombo, SS Braga, L Ballardini… - Journal of the American …, 1995 - Elsevier
OBJECTIVES.: Our aims were 1) to assess whether oral pirenzepine could increase indexes of cardiac vagal activity in postinfarction patients, and 2) to compare the effects of this agent …
Number of citations: 29 www.sciencedirect.com
GC Rosenfeld - European Journal of Pharmacology, 1982 - Elsevier
… by pirenzepine, the potentiation was inhibited by atropine at an ICs0 of 4.6 nM. In vivo, pirenzepine … The weak activity of pirenzepine shown in this study suggests that its in vivo inhibitory …
Number of citations: 42 www.sciencedirect.com
HF Pitschner, A Wellstein - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… Using the pharmacodynamic interaction with pirenzepine, … not the subtype-selectivity of pirenzepine shown in numerous in … see whether or not pirenzepine differentiates between effects …
Number of citations: 37 link.springer.com
HT Truong, CL Cottriall, A Gentle, NA McBrien - Experimental eye research, 2002 - Elsevier
… in the fibrous sclera of any pirenzepine treated group, when compared to … pirenzepine injection or periods of unoccluded vision. The present study shows that, at a dose of pirenzepine …
Number of citations: 61 www.sciencedirect.com
EM Leech, CL Cottriall… - … and Physiological Optics, 1995 - Wiley Online Library
… that pirenzepine may be working through a toxic effect rather than a physiological one. The present study sought to determine whether pirenzepine … characteristics of pirenzepine when …
Number of citations: 99 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。